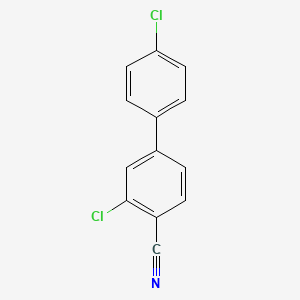

2-Chloro-4-(4-chlorophenyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMSZSIKLQYTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742685 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237137-24-4 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Senior Application Scientist Insight: This document provides an in-depth technical overview of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a bi-aryl nitrile compound of increasing interest to the medicinal chemistry community. The strategic placement of chloro- and nitrile- functionalities on a biphenyl scaffold makes this molecule a versatile intermediate for the synthesis of novel therapeutic agents. This guide moves beyond a simple recitation of facts to provide a practical framework for its synthesis, analytical validation, and strategic application in drug development programs, grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

2-Chloro-4-(4-chlorophenyl)benzonitrile is a substituted aromatic nitrile. Its identity is definitively established by its Chemical Abstracts Service (CAS) number.[1][2][3] The core structure features a benzonitrile ring chlorinated at the 2-position, which is linked via a C-C bond at the 4-position to a 4-chlorophenyl ring. This arrangement presents several key features for medicinal chemists: the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions.[4][5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1237137-24-4 | [1][2][3] |

| IUPAC Name | 3,4'-dichloro-[1,1'-biphenyl]-4-carbonitrile | [1] |

| Molecular Formula | C₁₃H₇Cl₂N | [1][6] |

| Molecular Weight | 248.11 g/mol | [1][6] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)C#N)Cl | [6] |

| InChI Key | ZLMSZSIKLQYTMI-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white powder (predicted) | Inferred |

| Purity | Typically ≥96% (commercial sources) | [1] |

Synthesis and Purification: A Practical Workflow

The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is not extensively detailed in publicly available literature, but a robust synthetic route can be designed based on well-established cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for constructing the bi-aryl scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.

The proposed synthesis involves the coupling of a boronic acid (or its ester equivalent) with an aryl halide. In this case, coupling 4-chlorophenylboronic acid with a di-halogenated benzonitrile, such as 2,4-dichlorobenzonitrile or 2-chloro-4-bromobenzonitrile, provides a direct route to the target molecule. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and minimizing side reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative lab-scale synthesis.

Step 1: Reagent Preparation and Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-bromobenzonitrile (1.0 eq).

-

Add 4-chlorophenylboronic acid (1.2 eq).

-

Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).

-

Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is necessary for the solubility of both the organic substrates and the inorganic base.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine. This removes residual inorganic salts and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.

Visualization of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Complex aromatic multiplets between 7.0-8.0 ppm. | The spectrum will show distinct signals for the protons on both aromatic rings. The coupling patterns will be indicative of their substitution. |

| ¹³C NMR | Aromatic signals between 110-150 ppm. A key signal for the nitrile carbon (C≡N) is expected around 115-120 ppm. | Confirms the carbon skeleton and the presence of the nitrile functional group. |

| FTIR | Sharp, strong C≡N stretching vibration around 2220-2230 cm⁻¹. C-Cl stretching vibrations in the 1000-1100 cm⁻¹ and 700-800 cm⁻¹ regions.[7] | Provides definitive evidence for the key nitrile and chloro functional groups. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 247, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. | Confirms the molecular weight and elemental composition (presence of two chlorines). |

| HPLC | A single major peak with purity >96%. | Assesses the purity of the final compound. |

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Chloro-4-(4-chlorophenyl)benzonitrile lies in its potential as a molecular scaffold or intermediate in drug discovery.[4][8] The nitrile group is a particularly valuable functional group in modern medicinal chemistry.[8] It can serve as a bioisostere for other functional groups, participate in crucial binding interactions, and improve pharmacokinetic properties.[8]

Key Strategic Advantages:

-

Scaffold for Library Synthesis: The biphenyl core is a privileged structure found in numerous approved drugs. This compound can serve as a starting point for creating a library of analogs by modifying the nitrile or by further substitution on the aromatic rings.

-

Intermediate for API Synthesis: It is a key building block for more complex molecules. For instance, it can be an intermediate in the synthesis of compounds targeting androgen receptors, which are relevant in the treatment of prostate cancer.[9]

-

Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. However, they also present sites for potential metabolism, a factor that must be considered in drug design.[4]

Visualization of Role in Drug Discovery

Sources

- 1. 1237137-24-4 | 2-Chloro-4-(4-chlorophenyl)benzonitrile - AiFChem [aifchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1237137-24-4|2-Chloro-4-(4-chlorophenyl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Chloro-2-(4-chlorophenyl)benzonitrile | C13H7Cl2N | CID 154123091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(4-chlorophenyl)benzonitrile is a biaryl nitrile compound with a molecular structure that presents significant interest in the fields of medicinal chemistry and materials science. Its rigid backbone, conferred by the two directly connected phenyl rings, combined with the electronic properties of the chloro and cyano substituents, makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-4-(4-chlorophenyl)benzonitrile, offering insights for its application in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 1237137-24-4 | [1] |

| Molecular Formula | C₁₃H₇Cl₂N | [1] |

| Molecular Weight | 248.11 g/mol | [1] |

| Canonical SMILES | N#CC1=CC=C(C2=CC=C(Cl)C=C2)C=C1Cl | [1] |

Molecular Structure and Visualization

The molecular structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile consists of a benzonitrile ring substituted with a chlorine atom at the 2-position and a 4-chlorophenyl group at the 4-position. The direct bond between the two phenyl rings creates a biaryl system, which imparts a degree of conformational restriction. The cyano group and the two chlorine atoms are electron-withdrawing, influencing the electronic distribution across the molecule and its potential for intermolecular interactions.

Synthesis Methodology

The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[2]

Rationale for Synthetic Approach

The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the required starting materials. The reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[3] For the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile, the logical disconnection points to 2,4-dichlorobenzonitrile and (4-chlorophenyl)boronic acid as the key precursors.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile based on established Suzuki-Miyaura coupling procedures for similar biaryl nitriles.

Materials:

-

2,4-Dichlorobenzonitrile

-

(4-Chlorophenyl)boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzonitrile (1.0 eq.), (4-chlorophenyl)boronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.).

-

Addition of Base and Solvents: Add a base, such as potassium carbonate or sodium carbonate (2.0-3.0 eq.). The solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water, is then added. The mixture should be degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.

Structural Characterization

The structural elucidation of the synthesized 2-Chloro-4-(4-chlorophenyl)benzonitrile would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the chloro and cyano substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom of the cyano group is expected to appear in the range of δ 115-120 ppm. The aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon atoms directly attached to the chlorine atoms will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[4] Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C-Cl stretching vibrations will appear in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 248.11 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Potential Applications in Drug Discovery

Biaryl structures are prevalent in many biologically active compounds and approved drugs. The rigid nature of the biaryl scaffold can provide a well-defined orientation of substituents for optimal interaction with biological targets. The presence of the nitrile group and chlorine atoms in 2-Chloro-4-(4-chlorophenyl)benzonitrile makes it an interesting candidate for further functionalization in drug discovery programs.

-

Scaffold for Lead Generation: This molecule can serve as a starting point for the synthesis of a library of derivatives to be screened for various biological activities. The chloro and cyano groups can be chemically modified to introduce a diverse range of functional groups.

-

Intermediate for Bioactive Molecules: Chlorinated aromatic compounds are known to play a role in the biological activity of many pharmaceuticals.[5] This compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors, anti-cancer agents, or anti-inflammatory drugs. For instance, related benzonitrile derivatives have been investigated as intermediates for androgen receptor modulators.[5]

Conclusion

2-Chloro-4-(4-chlorophenyl)benzonitrile is a molecule with significant potential in synthetic and medicinal chemistry. Its synthesis via the robust and versatile Suzuki-Miyaura coupling makes it readily accessible for research purposes. The structural features, including the biaryl core and the electron-withdrawing substituents, provide a unique platform for the design and synthesis of novel compounds. Further investigation into the biological activities of this molecule and its derivatives is warranted to explore its full potential in drug discovery and development.

References

- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).

-

4-Chlorobenzonitrile - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry. (2018, May 18). Retrieved January 22, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents. (n.d.).

- WO2022136370A1 - Application of crispr/cas13 for therapy of rna virus and/or bacterium induced diseases - Google Patents. (n.d.).

-

synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents - ResearchGate. (2015, September 9). Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved January 22, 2026, from [Link]

-

Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. (1984, June 13). Retrieved January 22, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

-

Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1. (n.d.). Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 22, 2026, from [Link]

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (2025, May 13). Retrieved January 22, 2026, from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Buy 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile | 91822-05-8 [smolecule.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Chloro-4-(4-chlorophenyl)benzonitrile: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 2-Chloro-4-(4-chlorophenyl)benzonitrile (CAS 1237137-24-4). In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to forecast its spectral behavior across Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific literature and are intended to serve as a robust reference for researchers engaged in the synthesis, identification, and characterization of this and related biphenyl nitrile derivatives.

Introduction and Rationale for Predictive Analysis

2-Chloro-4-(4-chlorophenyl)benzonitrile is a substituted biphenyl nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation during research and development.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of 2-Chloro-4-(4-chlorophenyl)benzonitrile are systematically labeled as shown in the diagram below.

Caption: Labeled structure of the target molecule.

Infrared (IR) Spectroscopy

Predicted IR Absorption Data

The IR spectrum of 2-Chloro-4-(4-chlorophenyl)benzonitrile is predicted to exhibit several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |

| ~2230 - 2220 | C≡N (Nitrile) stretch | Strong, sharp |

| ~3100 - 3000 | Aromatic C-H stretch | Medium to weak |

| ~1600 - 1585, ~1500 - 1400 | Aromatic C=C ring stretch | Medium to strong |

| ~1100 - 1000 | C-Cl stretch | Medium to strong |

| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring the IR spectrum of a solid sample like 2-Chloro-4-(4-chlorophenyl)benzonitrile would be as follows:

-

Sample Preparation: A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The typical sample-to-KBr ratio is 1:100.

-

Pellet Formation: The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Interpretation of Predicted IR Spectrum

The most diagnostic feature in the predicted IR spectrum is the strong, sharp absorption band for the nitrile (C≡N) stretching vibration , expected around 2230-2220 cm⁻¹. This is a highly characteristic and reliable peak for identifying the nitrile functional group. For comparison, the nitrile stretch in benzonitrile is observed around 2230 cm⁻¹, and in 2-amino-4-chlorobenzonitrile, it is reported at 2211 cm⁻¹[1].

The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The presence of two distinct aromatic rings may lead to a complex pattern of weak to medium intensity peaks in this region.

Aromatic C=C ring stretching vibrations will give rise to several bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are influenced by the substitution pattern on the rings.

The C-Cl stretching vibrations for the two chlorine atoms are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹. These bands can be useful for confirming the presence of the chloro substituents.

Finally, strong absorptions due to aromatic C-H out-of-plane bending are predicted in the 900-675 cm⁻¹ range. The specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals corresponding to the seven aromatic protons. The chemical shifts are estimated based on the electronic effects of the substituents (chloro and nitrile groups).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.7 | d | 1H | H-6 |

| ~7.6 - 7.5 | dd | 1H | H-5 |

| ~7.5 - 7.4 | d | 1H | H-3 |

| ~7.5 - 7.4 | d | 2H | H-2', H-6' |

| ~7.4 - 7.3 | d | 2H | H-3', H-5' |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 - 140 | C-4 |

| ~138 - 133 | C-2, C-4' |

| ~133 - 128 | C-6, C-5, C-3, C-2', C-6', C-3', C-5' |

| ~120 - 115 | C≡N |

| ~115 - 110 | C-1 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Interpretation of Predicted NMR Spectra

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of seven protons on two coupled ring systems. The protons on the 2-chlorobenzonitrile ring (H-3, H-5, and H-6) will likely appear as distinct signals due to the different electronic environments created by the chloro and nitrile groups. The protons on the 4-chlorophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as two sets of doublets, characteristic of a para-substituted benzene ring. For instance, in 4-chlorobenzonitrile, the two sets of protons appear as doublets around 7.59 and 7.48 ppm[2].

¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The nitrile carbon (C≡N) is expected to appear in the range of 115-120 ppm. The ipso-carbon of the nitrile group (C-1) will likely be downfield due to the deshielding effect of the nitrile. The carbons attached to the chlorine atoms (C-2 and C-4') will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The carbon atom at the junction of the two rings (C-4) is expected to be significantly downfield.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| ~249/251/253 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| ~214/216 | [M-Cl]⁺ | Loss of a chlorine atom. |

| ~187/189 | [M-Cl-HCN]⁺ | Subsequent loss of HCN. |

| ~152 | [C₁₂H₈]⁺ | Biphenyl radical cation. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule, which will generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of Predicted Mass Spectrum

The mass spectrum of 2-Chloro-4-(4-chlorophenyl)benzonitrile will be characterized by a molecular ion peak ([M]⁺) with a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected m/z for the molecular ion will be around 249 (for two ³⁵Cl isotopes), with M+2 and M+4 peaks at approximately 65% and 10% of the M peak intensity, respectively.

Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several key pathways:

-

Loss of a Chlorine Atom: A prominent fragment will likely arise from the loss of a chlorine radical, leading to an ion at m/z ~214/216.

-

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), particularly after the initial loss of a chlorine atom.

-

Cleavage of the Biphenyl Bond: Fragmentation at the bond connecting the two phenyl rings can lead to ions corresponding to the individual substituted phenyl moieties.

-

Formation of a Biphenyl Cation: Loss of both chlorine atoms and the nitrile group could lead to the formation of a biphenyl radical cation at m/z 152.

Caption: Simplified predicted fragmentation of the molecule.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 2-Chloro-4-(4-chlorophenyl)benzonitrile. While based on theoretical principles and comparative data, the information presented offers a solid foundation for researchers working with this compound. The predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with the outlined experimental protocols and interpretations, should prove invaluable for the identification, characterization, and quality control of this and structurally related molecules. Experimental verification of these predictions is encouraged as soon as the compound becomes available for analysis.

References

-

NIST Chemistry WebBook. (n.d.). Benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Intermediates of 2-Chloro-4-(4-chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-(4-chlorophenyl)benzonitrile in Medicinal Chemistry

2-Chloro-4-(4-chlorophenyl)benzonitrile is a highly functionalized biphenylbenzonitrile derivative that serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural arrangement, featuring a chlorinated biphenyl core and a nitrile group, provides a versatile scaffold for the development of novel therapeutics. The presence of chlorine atoms and the nitrile moiety offers multiple reaction sites for further chemical modifications, making it a valuable building block in drug discovery.[1][2]

The biphenyl scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to mimic protein-protein interactions and its metabolic stability.[1] The nitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, which are prevalent in many drug molecules. This guide provides a comprehensive overview of the key chemical intermediates and synthetic pathways leading to 2-Chloro-4-(4-chlorophenyl)benzonitrile, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide.[3][4] In this specific synthesis, the key intermediates are 4-bromo-2-chlorobenzonitrile and 4-chlorophenylboronic acid .

The Suzuki-Miyaura coupling is favored in pharmaceutical manufacturing due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[5]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (4-bromo-2-chlorobenzonitrile), inserting into the carbon-bromine bond to form a palladium(II) complex.[4]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-chlorophenylboronic acid) is transferred to the palladium(II) complex.[4] The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biphenyl product, 2-Chloro-4-(4-chlorophenyl)benzonitrile, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4]

Key Chemical Intermediates and Their Synthesis

4-Bromo-2-chlorobenzonitrile: The Aryl Halide Coupling Partner

4-Bromo-2-chlorobenzonitrile is a crucial starting material for the Suzuki coupling. Its synthesis typically involves a Sandmeyer-type reaction starting from 4-amino-2-chlorobenzonitrile.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorobenzonitrile

-

Diazotization: 4-Amino-2-chlorobenzonitrile is dissolved in a mixture of a strong acid, such as hydrochloric acid, and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred and allowed to warm to room temperature. The diazonium group is replaced by a bromine atom, yielding 4-bromo-2-chlorobenzonitrile.

-

Workup and Purification: The reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[6][7]

4-Chlorophenylboronic Acid: The Organoboron Reagent

4-Chlorophenylboronic acid is the second key component in the Suzuki coupling. It can be synthesized from 4-chloroaniline via a diazotization reaction followed by a reaction with a boronic acid precursor.

Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid

-

Diazotization: 4-Chloroaniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Borylation: The diazonium salt is then reacted with a boronic acid source, such as triisopropyl borate, in the presence of a suitable solvent.

-

Hydrolysis and Purification: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 4-chlorophenylboronic acid. The product is then typically isolated by filtration and can be purified by recrystallization from water.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile

This protocol outlines a typical laboratory-scale synthesis of the target compound.

Materials:

-

4-Bromo-2-chlorobenzonitrile

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

-

A base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

A solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

Reaction Setup: To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorobenzonitrile (1.0 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Catalyst and Ligand Addition: Add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 2-10 mol%).

-

Solvent Addition and Degassing: Add the solvent system. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the product. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.[6][7][8]

Characterization of 2-Chloro-4-(4-chlorophenyl)benzonitrile

The identity and purity of the synthesized 2-Chloro-4-(4-chlorophenyl)benzonitrile are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the specific substitution pattern. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm region. The nitrile carbon will appear around δ 115-120 ppm. The carbon atoms attached to chlorine will show characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration will be observed around 2220-2240 cm⁻¹.[9][10] Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₇Cl₂N). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature. |

Applications in Drug Development

2-Chloro-4-(4-chlorophenyl)benzonitrile is a valuable intermediate for the synthesis of various biologically active compounds. The biphenylbenzonitrile core is present in molecules being investigated for a range of therapeutic areas, including:

-

Oncology: The biphenyl scaffold can be elaborated to create inhibitors of protein-protein interactions that are crucial for cancer cell growth and survival.

-

Anti-inflammatory Agents: Derivatives of this intermediate have shown potential as anti-inflammatory agents by targeting key enzymes and receptors in inflammatory pathways.

-

Antiviral and Antibacterial Agents: The versatile nature of the benzonitrile moiety allows for its incorporation into heterocyclic systems with known antimicrobial properties.

The chlorine substituents on the biphenyl rings can influence the pharmacokinetic properties of the final drug molecule, such as its metabolic stability and binding affinity to the target protein.[1][2]

Conclusion

The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a gateway to a diverse range of complex molecules with significant potential in pharmaceutical research and development. A thorough understanding of the synthesis of its key intermediates, 4-bromo-2-chlorobenzonitrile and 4-chlorophenylboronic acid, along with the optimization of the coupling reaction, is essential for medicinal chemists. The strategic use of this intermediate allows for the efficient construction of novel drug candidates with the potential to address a wide array of diseases.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 2-[[2-[(4-Chlorophenyl)ethynyl]benzyl]oxy]benzonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved January 22, 2026, from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 22, 2026, from [Link]

-

European Patent Office. (n.d.). Process for preparing aromatic nitriles. Retrieved January 22, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-4-fluorobenzonitrile. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 22, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 22, 2026, from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 22, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 22, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. How To [chem.rochester.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-4-fluorobenzonitrile [webbook.nist.gov]

Reactivity of dichlorinated biphenyl carbonitriles

An In-Depth Technical Guide to the Reactivity of Dichlorinated Biphenyl Carbonitriles

Abstract

Dichlorinated biphenyl carbonitriles (DCBCNs) represent a class of chemical intermediates whose structural complexity and functional group arrangement offer a versatile platform for synthetic chemistry. As derivatives of polychlorinated biphenyls (PCBs), their handling requires careful consideration of potential toxicological profiles; however, their reactivity provides access to a diverse range of novel molecular architectures.[1][2] This guide offers a comprehensive exploration of the synthesis and reactivity of DCBCNs, focusing on transformations at the biphenyl core, the chlorine substituents, and the carbonitrile moiety. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss applications relevant to researchers in drug development and materials science.

Introduction: The Dichotomy of Dichlorinated Biphenyl Carbonitriles

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of chlorine atoms and a carbonitrile group onto this scaffold creates a molecule with distinct regions of reactivity. The two chlorine atoms serve as versatile handles for cross-coupling and nucleophilic substitution reactions, while the electron-withdrawing carbonitrile group not only influences the reactivity of the aromatic rings but also serves as a precursor to other critical functional groups like amines and carboxylic acids.

The structural similarity of DCBCNs to polychlorinated biphenyls (PCBs) necessitates a discussion of their potential environmental and toxicological impact. PCBs are known persistent organic pollutants with a range of documented adverse health effects.[3][4][5] While the specific toxicology of every DCBCN isomer is not exhaustively studied, it is imperative that researchers treat these compounds with appropriate caution, utilizing robust safety protocols to minimize exposure.[1] Despite these concerns, the synthetic utility of DCBCNs as building blocks for complex molecules, such as enzyme inhibitors, makes them valuable tools for chemical research.[6]

This guide is structured to provide a logical progression from the synthesis of DCBCNs to the systematic exploration of their chemical behavior, empowering researchers to harness their synthetic potential safely and effectively.

Caption: Overview of the reactive sites on a dichlorinated biphenyl carbonitrile molecule.

Synthesis of Dichlorinated Biphenyl Carbonitriles

The construction of the DCBCN skeleton is most efficiently achieved through modern cross-coupling methodologies, which offer high selectivity and yield.[7] The Suzuki-Miyaura coupling reaction is a particularly powerful tool for this purpose.[8][9]

A common strategy involves the palladium-catalyzed coupling of a chloro-substituted arylboronic acid with a bromo- or iodo-substituted chlorobenzonitrile. The differential reactivity of C-Br/C-I bonds versus C-Cl bonds in the oxidative addition step of the catalytic cycle allows for selective coupling. While aryl chlorides can be used, they are generally less reactive.[10]

Key Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of a DCBCN, for example, 3,3'-dichloro-[1,1'-biphenyl]-4-carbonitrile, can be envisioned by coupling 3-chlorophenylboronic acid with 5-bromo-2-chlorobenzonitrile. The choice of catalyst and ligand is critical, especially for sterically hindered or electronically deactivated substrates. Catalyst systems like Pd(dba)₂ with bulky, electron-rich phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are often effective for coupling chlorinated arenes.[11][12][13]

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) on a DCBCN.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation. For DCBCNs, these reactions allow for the selective replacement of chlorine atoms.

-

Suzuki-Miyaura Coupling: As used in the synthesis of the core, this reaction can also be used to further functionalize it by coupling the C-Cl bonds with various organoboron reagents. This allows for the introduction of new aryl, heteroaryl, or alkyl groups. [8][14]Achieving this selectively in the presence of the nitrile can require careful optimization of the catalyst system.

-

Buchwald-Hartwig Amination: This reaction is of paramount importance in drug discovery for the synthesis of arylamines. [15][16]It involves the palladium-catalyzed coupling of an aryl halide (the DCBCN) with a primary or secondary amine in the presence of a base. [17][18]The choice of ligand is crucial, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) showing broad utility. [13]

-

Stille Coupling: The Stille reaction couples the DCBCN with an organotin reagent. [19]It is highly versatile and tolerant of many functional groups. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts often make other cross-coupling methods preferable, especially in a pharmaceutical context. [19][20]

Reaction Coupling Partner Bond Formed Typical Catalyst System Key Advantage Suzuki-Miyaura [8] R-B(OH)₂ C-C Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand Low toxicity of boron reagents Buchwald-Hartwig [15] R₂NH C-N Pd(OAc)₂ or Pd₂(dba)₃ + Biaryl Ligand Direct access to arylamines | Stille [19]| R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | High functional group tolerance |

Core Reactivity II: Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional handle that can be converted into several other important groups.

Reduction to Primary Amines

The reduction of the nitrile to a primary aminomethyl group (-CH₂NH₂) is a highly valuable transformation, providing a flexible linker and a basic center for drug candidates. [21]* Catalytic Hydrogenation: This is often the most economical method, using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) under hydrogen pressure. [22]Care must be taken to avoid over-reduction or dechlorination of the biphenyl core.

-

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are highly effective for reducing nitriles to amines. [21]

Reduction to Aldehydes

Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that deliver a single hydride equivalent and form a stable intermediate that can be hydrolyzed. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the most common reagent for this transformation. [23]The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup.

Hydrolysis to Carboxylic Acids

Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. This provides a route to dichlorinated biphenyl carboxylic acids, which are also valuable synthetic intermediates. [6]

Experimental Protocols

The following protocols are illustrative examples based on established methodologies. All reactions involving palladium catalysts and air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Buchwald-Hartwig Amination of a Dichlorobiphenyl Carbonitrile

This protocol is adapted from standard procedures for the amination of aryl chlorides. [13]

-

Objective: To synthesize 4-(morpholino)-3,3'-dichloro-[1,1'-biphenyl]-x-carbonitrile from a corresponding trichlorobiphenyl carbonitrile.

-

Materials:

-

Trichlorobiphenyl carbonitrile (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous, degassed toluene

-

-

Procedure:

-

To a dry, nitrogen-flushed flask, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

-

Add the trichlorobiphenyl carbonitrile substrate followed by morpholine via syringe.

-

Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the incorporation of the morpholine moiety and the loss of one chlorine atom. [24][25]

Protocol 2: Reduction of the Nitrile Group with LiAlH₄

-

Objective: To reduce a dichlorobiphenyl carbonitrile to the corresponding primary amine.

-

Materials:

-

Dichlorobiphenyl carbonitrile (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry, nitrogen-flushed flask, add a solution of the dichlorobiphenyl carbonitrile in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add LiAlH₄ portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.

-

Concentrate the filtrate in vacuo to yield the crude amine, which can be purified by chromatography or crystallization.

-

-

Self-Validation: The product will show a significant shift in polarity on TLC. IR spectroscopy will show the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹). Mass spectrometry will confirm the expected mass for the amine product.

Analytical Methods and Safety Considerations

Analysis: Characterization of DCBCNs and their products relies on standard analytical techniques. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is ideal for separating isomers and confirming molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation. [26][27][28] Safety and Toxicology: As PCB analogs, all DCBCNs should be handled as potentially toxic. [2]Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Waste containing these compounds must be disposed of according to institutional and environmental regulations for halogenated organic waste. Chronic exposure to PCBs is associated with a range of toxic effects, and while data on specific DCBCN congeners is limited, a cautious approach is mandatory. [3][4]

References

- Izadifard, M., Langford, C. H., & Achari, G. (n.d.). Photocatalytic Dechlorination of Polychlorinated Biphenyls Using Leuco-methylene Blue Sensitization, Broad Spectrum Visible Lamps, or Light Emitting Diodes. Environmental Science & Technology - ACS Publications.

- Photocatalytic degradation of PCBs | Download Scientific Diagram. (n.d.). ResearchGate.

- Hashmi, M. Z., Kaleem, M., Farooq, U., Su, X., Chakraborty, P., & Ur Rehman, S. (2022). Photocatalytic and chemical remediation of polychlorinated biphenyls in contaminated soils: a review. ProQuest.

- (2025). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis | Request PDF.

- Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. (n.d.). MDPI.

- (2025). Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes | Request PDF. ResearchGate.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

- Suzuki reaction. (n.d.). Wikipedia.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Stille reaction. (n.d.). Wikipedia.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). PubMed - NIH.

- (2025). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. PMC - PubMed Central.

- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.

- The Stille Reaction. (n.d.). Chem 115 Myers.

- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (n.d.). PubMed - NIH.

- Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Derivatives. (n.d.). Benchchem.

- SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. (n.d.). EPA.

- (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF.

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). PMC - PubMed Central.

- (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- (2025). Microbial and chemically induced reductive dechlorination of polychlorinated biphenyls in the environment. PubMed.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- (2022). Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11).

- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.

- The Toxicology of PCB's—An Overview for Clinicians. (n.d.). PMC - NIH.

- Nitrile reduction. (n.d.). Wikipedia.

- Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives | Request PDF. (n.d.). ResearchGate.

- Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). (n.d.). nau.edu.

- 7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.

- TOXICOLOGICAL PROFILE FOR POLYCHLORINATED BIPHENYLS (PCBs). (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.

- (2023). The Reduction of Nitriles. Chemistry LibreTexts.

- (2018). PCB11 Metabolite, 3,3'-Dichlorobiphenyl-4-ol, Exposure Alters the Expression of Genes Governing Fatty Acid Metabolism in the Absence of Functional Sirtuin 3: Examining the Contribution of MnSOD. PMC - NIH.

- 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307. (n.d.). PubChem.

- 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982. (n.d.). PubChem.

- Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. (n.d.). NCBI.

- Environmental fate and global distribution of polychlorinated biphenyls. (n.d.). PubMed.

- (2025). Altered biologic activities of commercial polychlorinated biphenyl mixtures after μbial reductive dechlorination | Request PDF.

- 7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.

- (2021). Polychlorinated Biphenyls - 15th Report on Carcinogens. NCBI Bookshelf.

- Chemometric comparison of polychlorinated biphenyl residues and toxicologically active polychlorinated biphenyl congeners in the eggs of Forster's Terns (Sterna fosteri). (n.d.). USGS Publications Warehouse.

- (2006). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). PubMed.

Sources

- 1. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. PCB11 Metabolite, 3,3’-Dichlorobiphenyl-4-ol, Exposure Alters the Expression of Genes Governing Fatty Acid Metabolism in the Absence of Functional Sirtuin 3: Examining the Contribution of MnSOD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polychlorinated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 24. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Properties, and Potential Applications in Research and Development

Introduction

2-Chloro-4-(4-chlorophenyl)benzonitrile is a biphenyl compound characterized by a chlorinated benzonitrile scaffold. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their rigid structure, which can provide a basis for the development of compounds with a wide range of biological activities and material properties.[1] This technical guide provides an in-depth overview of 2-Chloro-4-(4-chlorophenyl)benzonitrile, including its physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications as a chemical intermediate in the synthesis of novel compounds for drug discovery and agrochemical research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile is essential for its handling, characterization, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1237137-24-4 | [2][3] |

| Molecular Formula | C₁₃H₇Cl₂N | [2][3] |

| Molecular Weight | 248.11 g/mol | [2][3] |

| Canonical SMILES | ClC1=CC=C(C=C1)C1=CC=C(C#N)C(Cl)=C1 | [3] |

| InChIKey | ZLMSZSIKLQYTMI-UHFFFAOYSA-N | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile

The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed synthetic route involves the coupling of 2-chloro-4-bromobenzonitrile with 4-chlorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the steps for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.

Materials:

-

2-Chloro-4-bromobenzonitrile

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.

-

Potential Applications

While specific applications for 2-Chloro-4-(4-chlorophenyl)benzonitrile are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules with valuable biological activities. The presence of the nitrile group and the chlorinated biphenyl core provides multiple avenues for further chemical modification.

Intermediate in Pharmaceutical Synthesis

The biphenyl scaffold is a common motif in many biologically active compounds. The nitrile group in 2-Chloro-4-(4-chlorophenyl)benzonitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, all of which are important functional groups in medicinal chemistry.

-

Potential as an Androgen Receptor (AR) Antagonist Precursor: Related structures, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, have been patented as intermediates in the synthesis of compounds for treating androgen receptor-dependent conditions like prostate cancer.[8] This suggests that 2-Chloro-4-(4-chlorophenyl)benzonitrile could serve as a starting material for novel AR antagonists.

-

Scaffold for Kinase Inhibitors: The biphenyl structure is present in numerous kinase inhibitors. The chlorine and nitrile functionalities on the benzonitrile ring allow for diverse substitutions to explore structure-activity relationships (SAR) for various kinase targets.

Building Block for Agrochemicals

Chlorinated aromatic compounds are widely used in the agrochemical industry.[9] The structural features of 2-Chloro-4-(4-chlorophenyl)benzonitrile make it a candidate for the synthesis of novel herbicides, fungicides, or insecticides. The biphenyl moiety can enhance the lipophilicity of a molecule, which can be advantageous for its uptake and transport in plants or insects.

-

Herbicides: Benzonitrile derivatives are known to exhibit herbicidal activity.[10] Further functionalization of 2-Chloro-4-(4-chlorophenyl)benzonitrile could lead to the discovery of new herbicidal compounds.

-

Fungicides and Insecticides: The chlorinated biphenyl core could be a starting point for developing new fungicides or insecticides by introducing other pharmacophores.

Intermediate in Materials Science

Biphenyl derivatives are also utilized in the development of liquid crystals and other advanced materials. The rigid biphenyl core of 2-Chloro-4-(4-chlorophenyl)benzonitrile could be incorporated into larger molecular structures to create materials with specific optical or electronic properties.

Conclusion

2-Chloro-4-(4-chlorophenyl)benzonitrile is a versatile chemical intermediate with significant potential for applications in drug discovery, agrochemical research, and materials science. While its direct applications are not yet well-documented, its synthesis via robust methods like the Suzuki-Miyaura coupling and the reactivity of its functional groups make it a valuable building block for the creation of novel and complex molecules. Further research into the derivatization of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

- EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google P

-

Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. (URL: [Link])

-

Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. (URL: [Link])

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (URL: [Link])

-

Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. (URL: [Link])

-

Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1 - Googleapis.com. (URL: [Link])

-

CAS No : 1297537-37-1 | Product Name : Darolutamide Pyrazol benzonitrile Impurity. (URL: [Link])

-

COMPOUNDS - European Patent Office - EP 3810602 B1 - Googleapis.com. (URL: [Link])

-

Chemical structure of benzonitrile derivatives investigated - ResearchGate. (URL: [Link])

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (URL: [Link])

- EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google P

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])

- US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google P

-